D-Valacyclovir

Vue d'ensemble

Description

Valacyclovir, the l-valyl ester prodrug of acyclovir (ACV), is commonly prescribed for the treatment of infections caused by varicella-zoster virus or herpes simplex virus. It is converted to acyclovir in the body, which then acts to inhibit viral DNA replication . Valacyclovir is used in various patient populations, including those with normal and impaired renal function, as well as immunocompromised children and HIV-infected individuals . It has also been shown to decrease plasma HIV-1 RNA in HSV-2 seronegative individuals, suggesting a direct effect on HIV-1 replication .

Synthesis Analysis

The synthesis of valacyclovir involves the esterification of acyclovir with the amino acid l-valine. This modification increases the oral bioavailability of acyclovir, allowing for more efficient and convenient dosing . Additionally, a water-soluble copper (II) complex with valacyclovir has been synthesized and characterized, indicating the potential for creating metal-drug complexes that could have different pharmacological properties or applications .

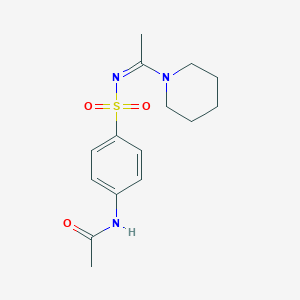

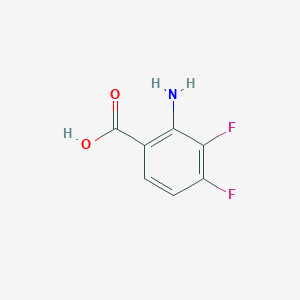

Molecular Structure Analysis

The molecular structure of valacyclovir is characterized by the presence of the acyclovir moiety and the l-valyl ester group. The copper (II) complex of valacyclovir has been studied, revealing insights into the interaction of the drug with metal ions, which could influence its biological activity and DNA binding .

Chemical Reactions Analysis

Valacyclovir undergoes enzymatic hydrolysis in the liver and intestines to release acyclovir and l-valine. Acyclovir then undergoes phosphorylation by viral enzymes and subsequently inhibits viral DNA polymerase . The copper (II) complex of valacyclovir has been shown to interact with DNA, suggesting that the metal center can influence the mode of binding to nucleic acids .

Physical and Chemical Properties Analysis

The pharmacokinetics of valacyclovir and acyclovir have been extensively studied. Valacyclovir is rapidly absorbed after oral administration and has a bioavailability three to five times greater than oral acyclovir. It is also noted that the pharmacokinetics of acyclovir and its metabolites can be affected by renal function, with higher concentrations observed in both the systemic circulation and cerebrospinal fluid among subjects with impaired renal function . The electrochemical properties of the copper (II) complex of valacyclovir have been investigated, showing reversible redox properties and a diffusion-controlled process that is pH-dependent . Additionally, the voltammetric determination of valacyclovir in pharmaceuticals and biological fluids has been developed, providing a method for its analysis in various matrices .

Applications De Recherche Scientifique

Neurotoxicity and Renal Implications

D-Valacyclovir, known for treating herpes zoster, can sometimes be accompanied by neuropsychiatric symptoms, known as Valacyclovir neurotoxicity (VAN). VAN often follows chronic or acute renal failure, presenting symptoms like disturbances of consciousness and hallucinations. Recovery from VAN typically occurs after discontinuing D-Valacyclovir, especially when acute renal failure is drug-induced (Asahi et al., 2009).

Psychiatric Symptoms Improvement

In a study on outpatients with persistent schizophrenia, D-Valacyclovir showed significant improvement in psychiatric symptoms for individuals seropositive for cytomegalovirus. This finding suggests D-Valacyclovir's potential beyond its antiviral applications, particularly in psychiatric contexts (Dickerson et al., 2003).

Molecular Studies and Antiviral Activity

A molecular docking study of D-Valacyclovir revealed insights into its reactivity and antiviral activities against various viruses, including Herpes simplex virus types, varicella zoster virus, and Dengue. This research provides a deeper understanding of D-Valacyclovir's effectiveness at a molecular level (FathimaRizwana et al., 2019).

Impact on HIV-1 Viral Load

Valacyclovir has been shown to reduce plasma HIV-1 viral load in HIV-1 infected HSV-2-seronegative individuals. This finding indicates a direct effect of D-Valacyclovir on HIV-1 replication, independent of its effects on HSV-2-mediated inflammation (Vanpouille et al., 2015).

Application in Multiple Sclerosis

In a study focusing on relapsing-remitting MS, treatment with D-Valacyclovir did not significantly reduce the formation of active lesions. However, in a subgroup with high levels of disease activity, it was associated with fewer new active MRI-evident lesions, suggesting its potential utility in specific MS contexts (Bech et al., 2002).

Use in Sudden Sensorineural Hearing Loss

Research on the treatment of idiopathic sudden sensorineural hearing loss indicated that the addition of D-Valacyclovir to systemic steroids did not significantly improve recovery compared to steroids alone. This finding contributes to the understanding of D-Valacyclovir's efficacy in audiological conditions (Tucci et al., 2002).

Safety And Hazards

Valacyclovir can be harmful if swallowed . It is advised to avoid breathing mist, gas, or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Valacyclovir represents a clear advance in the prevention and treatment of viral infection. The significant improvement in acyclovir AUC associated with valacyclovir often spares the use of intravenous acyclovir and reduces the frequency of administration, improving patient adherence . It is also suggested that valacyclovir reduces oral shedding of EBV in patients with infectious mononucleosis by inhibiting viral DNA polymerase .

Propriétés

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N6O4/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOVUKNUBWVHOX-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Valacyclovir | |

CAS RN |

142963-60-8 | |

| Record name | Valacyclovir, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142963608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VALACYCLOVIR, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S9ACT5D06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone](/img/structure/B140400.png)

![ethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B140405.png)

![5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B140407.png)

![3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole](/img/structure/B140421.png)

![[(1S,4R)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;methyl (2S)-2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetate](/img/structure/B140426.png)